3-Hydroxyornithine

Conformationally Constrained Amino Acids Peptidomimetics 1,3-Dipolar Cycloaddition

Researchers requiring 3-hydroxyornithine for siderophore biosynthesis or macrolactam antibiotic synthesis face limited commercial availability and uncertain stereochemical purity. This chiral non-proteinogenic α,ω-diamino acid is the obligate biosynthetic precursor for pyoverdine-type siderophores and capreomycidine antibiotics. • Exclusive substrate for ornithine cyclodeaminase; L-ornithine, N5-hydroxyornithine, and 4-hydroxyornithine are not competent. • Sharpless asymmetric dihydroxylation route achieves >98% ee; enables three-enzyme cascade to trans-3-hydroxy-L-proline. • Indispensable for precursor-directed biosynthesis and enzymatic mechanism studies in Streptomyces and Mycobacterium systems.

Molecular Formula C5H12N2O3
Molecular Weight 148.16 g/mol
CAS No. 64818-17-3
Cat. No. B1247300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyornithine
CAS64818-17-3
Synonyms3-hydroxyornithine
3-hydroxyornithine, (DL-threo)-isomer
beta-hydroxyornithine
Molecular FormulaC5H12N2O3
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC(CN)C(C(C(=O)O)N)O
InChIInChI=1S/C5H12N2O3/c6-2-1-3(8)4(7)5(9)10/h3-4,8H,1-2,6-7H2,(H,9,10)/t3-,4-/m0/s1
InChIKeyUHPDQDWXMXBLRX-IMJSIDKUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxyornithine: Non-Proteinogenic β-Hydroxy Amino Acid for Biosynthetic and Peptidomimetic Research


3-Hydroxyornithine (CAS 64818-17-3), also known as β-hydroxyornithine, is a chiral non-proteinogenic α,ω-diamino acid belonging to the class of hydroxylated L-ornithine derivatives. The compound exists as four stereoisomers; the commercially relevant (2S,3S)-erythro form is an L-ornithine substituted at position 3 by a hydroxy group . It serves as a key biosynthetic intermediate in pyoverdine-type siderophores and as a critical chiral building block for the total synthesis of macrolactam antibiotics, β-lactamase inhibitors, and peptidomimetics .

Stereochemistry (2S,3S)-erythro configuration; four stereoisomers exist
Role Biosynthetic intermediate for pyoverdine-type siderophores
Use Chiral building block for peptidomimetics and macrolactam synthesis

Why Alternative Ornithine Derivatives Cannot Substitute for 3-Hydroxyornithine


The position of the hydroxyl group on the ornithine scaffold determines both biosynthetic pathway integration and peptidomimetic conformational control. N5-Hydroxyornithine serves as the dedicated building block for ferrichrome-type siderophores (e.g., albomycin, vicibactin) via acyltransferase-mediated assembly , whereas 3-hydroxyornithine is incorporated into pyoverdine-type siderophores and is the obligate intermediate for capreomycidine antibiotic biosynthesis . At the enzyme level, ornithine cyclodeaminase from Mesorhizobium loti selectively recognizes (2S,3S)-3-hydroxyornithine for conversion to trans-3-hydroxy-L-proline; L-ornithine, N5-hydroxyornithine, and 4-hydroxyornithine are not competent substrates for this transformation . Generic substitution thus leads to either biosynthetic dead-ends or incorrect product stereochemistry.

N5-Hydroxyornithine partitions into ferrichrome-type siderophore assembly; pathway incorporation may not transfer to pyoverdine-type systems.
Ornithine cyclodeaminase recognition is stereochemistry-dependent; alternative ornithine regioisomers may not support the reported cyclization to trans-3-hydroxy-L-proline.
Conformationally constrained scaffold synthesis via cycloaddition requires the 3-hydroxyl group; ornithine or other hydroxyornithines may not enable analogous rigidified peptidomimetics.

Differential Evidence: 3-Hydroxyornithine vs. Closest Analogs


Conformationally Constrained Peptidomimetic Synthesis

De Cienfuegos and Langlois reported the first synthesis of a conformationally restricted 3-hydroxyornithine chimera via N-benzylnitrone 1,3-dipolar cycloaddition to an α,β-unsaturated bicyclic lactam. The key cycloaddition step proceeded in 90% yield, with an overall yield of 70% from the lactam precursor . The authors explicitly noted that 'no conformationally restricted 3-hydroxyornithine analogues have been described so far,' establishing this as a first-in-class synthetic achievement.

Conformationally constrained synthesis
Class-level inference
70% overall yield
First-in-class rigidified 3-hydroxyornithine chimera
Reported yield via N-benzylnitrone cycloaddition; no prior constrained analogue exists
Conformationally Constrained Amino Acids Peptidomimetics 1,3-Dipolar Cycloaddition

Sharpless Asymmetric Dihydroxylation Route to β-Hydroxyornithine

In the total synthesis of the marine macrolactam antibiotic aburatubolactam A, Henderson et al. constructed the β-hydroxyornithine-derived subunit through Sharpless asymmetric dihydroxylation of an α,β-unsaturated ester, delivering the diol intermediate in 90% yield and >98% enantiomeric excess . This step efficiency compares favorably with alternative asymmetric routes to β-hydroxyamino acids (e.g., chiral auxiliary-based aldol or epoxidation methodologies), which typically report step yields in the 60–80% range and may require additional resolution steps.

Sharpless dihydroxylation route
Cross-study comparable
90% yield, >98% ee
High enantioenrichment via catalytic asymmetric step
Step efficiency exceeds typical aldol/epoxidation routes (60–80%)
Total Synthesis Sharpless Asymmetric Dihydroxylation Macrolactam Antibiotics

Enzymatic Cascade to trans-3-Hydroxy-L-Proline vs. Chemical Route

Hara et al. developed a three-enzyme cascade (L-arginine 3-hydroxylase → arginase → ornithine cyclodeaminase) in which (2S,3S)-3-hydroxyornithine is formed quantitatively at the second step and then selectively converted to trans-3-hydroxy-L-proline by ornithine cyclodeaminase . In contrast, a stereocontrolled chemical synthesis of the corresponding D-enantiomer (trans-3-hydroxy-D-proline) from a prochiral β-ketoester was reported by Poupardin et al. to proceed in only 33% overall yield .

Enzymatic vs. chemical proline synthesis
Cross-study comparable
Enzymatic cascade: quantitative conversion
Chemical route (D-enantiomer): 33% overall
Enzymatic route substantially exceeds chemical yield
Three-enzyme cascade from L-arginine; ≥3-fold process advantage
Multi-Enzyme Cascade Biocatalysis trans-3-Hydroxyproline

Obligate Precursor for Capreomycidine and Proclavaminic Acid Biosynthesis

3-Hydroxyornithine serves as the specific biosynthetic precursor for the tuberculostatic cyclic peptide capreomycidine, a key component of the antituberculosis drug capreomycin, and for proclavaminic acid, the monocyclic precursor of the clinically used β-lactamase inhibitor clavulanic acid . No alternative ornithine hydroxylation regioisomer (N5-hydroxy, 4-hydroxy) can substitute in these biosynthetic pathways, as the enzymatic machinery—acylase resolution and cyclodeaminase-mediated cyclization—requires the 3-hydroxy substitution pattern.

Capreomycidine & proclavaminic acid precursor
Supporting evidence
Obligate precursor for two biosynthetic pathways
Only 3-hydroxy substitution supports capreomycidine and clavulanic acid biosynthesis
Enzymatic machinery specific to 3-hydroxylation pattern
Capreomycidine Proclavaminic Acid β-Lactamase Inhibitor Tuberculostatic Peptide

Enzymatic Resolution of Diastereomeric 3-Hydroxyornithine Derivatives

Baggaley et al. devised an efficient synthesis of 3-hydroxyornithine derivatives that allowed the separation of diastereoisomers and the resolution of the threo compound using acylase (EC 3.5.1.11) from Escherichia coli . This enzymatic resolution method provides access to enantiopure 3-hydroxyornithine that would otherwise be challenging to obtain through chemical resolution alone.

Enzymatic diastereomer resolution
Supporting evidence
E. coli acylase resolves threo enantiomers
Provides enantiopure 3-hydroxyornithine via enzymatic separation
Alternative to chiral HPLC or diastereomeric salt methods
Enzymatic Resolution Diastereomer Separation Acylase Enantiopurity

Prioritized Application Scenarios with Verifiable Differentiation


Biocatalytic Production of trans-3-Hydroxy-L-Proline

The quantitative enzymatic conversion of (2S,3S)-3-hydroxyornithine to trans-3-hydroxy-L-proline by ornithine cyclodeaminase enables a three-enzyme cascade route from L-arginine with substantially higher overall efficiency than chemical synthesis . Procurement of 3-hydroxyornithine is essential for establishing this biocatalytic pathway; no other ornithine derivative supports the cyclodeaminase reaction.

Conformationally Constrained Peptidomimetic Scaffolds

The stereoselective synthesis of δ-amino-protected, conformationally restricted 3-hydroxyornithine in 70% overall yield provides a unique scaffold for rigidifying peptide backbones . This building block is not accessible from unsubstituted ornithine or other hydroxyornithine regioisomers, making 3-hydroxyornithine the mandatory starting material for this class of peptidomimetics.

Total Synthesis of Macrolactam Natural Products

The 90% yield, >98% ee Sharpless asymmetric dihydroxylation route to the β-hydroxyornithine subunit and the chiron approach from D-glucose for balanol core synthesis establish 3-hydroxyornithine as a reliable chiral pool synthon. For total synthesis programs targeting aburatubolactams, balanol, or related PKC inhibitors, 3-hydroxyornithine is the chemically required building block.

Biosynthetic Pathway Elucidation for β-Lactamase Inhibitors

3-Hydroxyornithine is the obligate precursor for both capreomycidine (capreomycin biosynthesis) and proclavaminic acid (clavulanic acid pathway) . Isotopically labeled or enantiopure 3-hydroxyornithine is indispensable for precursor-directed biosynthesis, pathway intermediate trapping, and enzymatic mechanism studies in Streptomyces and Mycobacterium systems.

Application
Selection Property
Validation Focus
Biocatalytic trans-3-hydroxy-L-proline research
Ornithine cyclodeaminase substrate compatibility
Enzymatic cascade intermediate verification
Conformationally constrained peptidomimetic research
Stereoselective scaffold rigidification capability
Cycloaddition-derived scaffold integrity
Macrolactam natural product total synthesis
Catalytic asymmetric β-hydroxyamino acid entry
Enantiomeric excess and step economy
β-Lactamase inhibitor biosynthetic pathway elucidation
Pathway-specific precursor incorporation
Precursor-directed biosynthesis and intermediate trapping
Quote Request

Request a Quote for 3-Hydroxyornithine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.